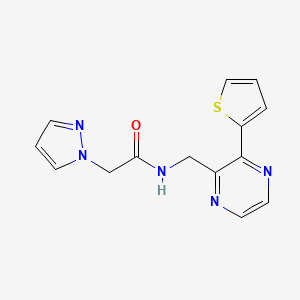
(1R)-1-(5-chloro-2-fluoro-3-pyridyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(1R)-1-(5-chloro-2-fluoro-3-pyridyl)ethanol” is a chemical compound with the CAS Number: 2227848-26-0 . It has a molecular weight of 175.59 . The IUPAC name for this compound is ®-1-(5-chloro-2-fluoropyridin-3-yl)ethan-1-ol . It appears as a light yellow solid .
Molecular Structure Analysis
The InChI code for “(1R)-1-(5-chloro-2-fluoro-3-pyridyl)ethanol” is 1S/C7H7ClFNO/c1-4(11)6-2-5(8)3-10-7(6)9/h2-4,11H,1H3/t4-/m1/s1 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“(1R)-1-(5-chloro-2-fluoro-3-pyridyl)ethanol” is a light yellow solid . It should be stored at temperatures between 0-8°C .Wissenschaftliche Forschungsanwendungen
Development of Chiral Intermediates
Research has demonstrated the potential of certain chiral alcohols as intermediates in the synthesis of medically relevant compounds. For instance, the development of a practical enzymatic process for preparing chiral alcohols showcases the application of ketoreductase for transforming specific ketones into chiral alcohols, which are pivotal in synthesizing various pharmaceuticals (Guo et al., 2017). Similarly, a biotransformation-mediated synthesis presents an efficient method to obtain enantiomerically pure forms of related chiral alcohols, underscoring their importance in pharmaceutical synthesis (Martínez et al., 2010).
Catalysis and Synthesis
Further research highlights the synthesis of novel intermediates through condensation reactions under catalyst- and solvent-free conditions. These processes yield compounds with potential applications in various chemical syntheses (Percino et al., 2007). The crystal structures of these intermediates have also been analyzed, providing insight into their properties and potential applications in further chemical reactions (Percino et al., 2008).
Enzymatic Synthesis of Beta3-Adrenergic Receptor Agonists
The chemoenzymatic synthesis of optically active compounds, such as (R)-1-(pyridin-3-yl)-2-aminoethanol, from chiral alcohols illustrates their utility in creating beta3-adrenergic receptor agonists. This showcases the broader applicability of these chiral intermediates in developing therapeutics (Perrone et al., 2006).
Advanced Materials and Catalysis
Moreover, research on Ru complexes for water oxidation and the catalytic conversion of ethanol to chemicals underlines the versatility of these compounds in facilitating chemical transformations and producing value-added chemicals from ethanol (Zong & Thummel, 2005), (Sun & Wang, 2014).
Safety And Hazards
Eigenschaften
IUPAC Name |
(1R)-1-(5-chloro-2-fluoropyridin-3-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClFNO/c1-4(11)6-2-5(8)3-10-7(6)9/h2-4,11H,1H3/t4-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDHZNQASFFDRGK-SCSAIBSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(N=CC(=C1)Cl)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(N=CC(=C1)Cl)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-1-(5-chloro-2-fluoro-3-pyridyl)ethanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,4-dimethoxyphenethyl)-3-(6-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide](/img/structure/B2714398.png)
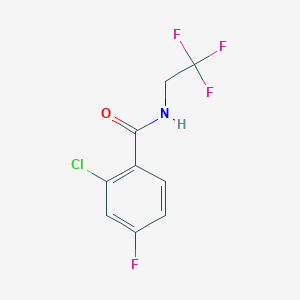
![4-chloro-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2714400.png)
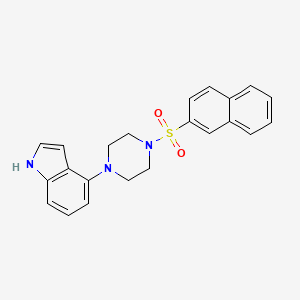
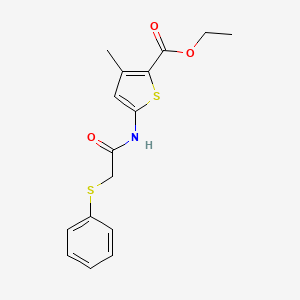
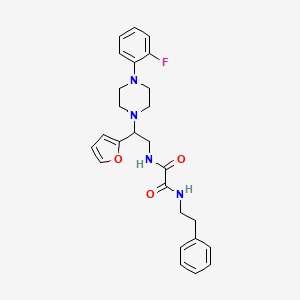
![N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenylbutanamide](/img/structure/B2714406.png)
![2-cyclopentyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide](/img/structure/B2714409.png)
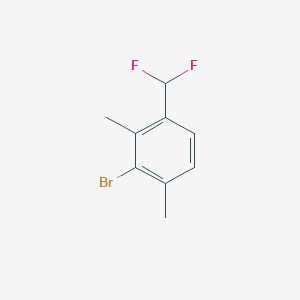
![N-(2-chlorobenzyl)-5-oxo-3-(3-(trifluoromethyl)phenyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)
![(7'-chloro-2'-oxospiro[1,3-dioxane-2,3'-indol]-1'(2'H)-yl)acetonitrile](/img/structure/B2714415.png)
![N-(2,4-dimethylphenyl)-2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2714416.png)
